5-bromo-7-ethyl-2,3-dihydro-1H-indole is a chemical compound belonging to the indole family, characterized by a bromine atom at the fifth position and an ethyl group at the seventh position of the indole ring. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities.
This compound can be synthesized through multiple methods, including bromination of 7-ethyl-2,3-dihydro-1H-indole using bromine or N-bromosuccinimide in solvents like dichloromethane. Other methods include palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, which facilitates the formation of complex indole derivatives .
5-bromo-7-ethyl-2,3-dihydro-1H-indole is classified as a substituted indole derivative. Indoles are aromatic compounds known for their biological significance and are prevalent in many natural products and pharmaceuticals.
The choice of solvent and reaction conditions significantly influences the yield and purity of the synthesized compound. For industrial applications, continuous flow reactors may be employed to enhance efficiency and consistency in production.
5-bromo-7-ethyl-2,3-dihydro-1H-indole features a bicyclic structure consisting of a fused benzene and pyrrole ring. The bromine atom is positioned at C5, while an ethyl group is attached to C7.
The molecular formula for 5-bromo-7-ethyl-2,3-dihydro-1H-indole is C11H12BrN. Its molecular weight is approximately 240.12 g/mol. The compound exhibits a planar structure with slight deviations due to steric interactions from substituents .
Common reagents for these reactions include:
The mechanism of action for 5-bromo-7-ethyl-2,3-dihydro-1H-indole involves its interaction with specific biological targets. The presence of bromine and ethyl groups on the indole ring can enhance its binding affinity to various receptors and enzymes, potentially leading to diverse biological effects such as antiviral or anticancer activities .
5-bromo-7-ethyl-2,3-dihydro-1H-indole typically appears as a crystalline solid. Its melting point and solubility characteristics depend on the specific synthesis method used.
The compound exhibits notable stability under standard laboratory conditions but may react under extreme pH or temperature conditions. Its reactivity profile is influenced by the presence of functional groups that can participate in further chemical transformations .
5-bromo-7-ethyl-2,3-dihydro-1H-indole has several scientific applications:
This compound's unique structure and properties make it a valuable subject for ongoing research in medicinal chemistry and related fields.
The Fischer indole synthesis remains the dominant method for constructing the dihydroindole scaffold. This acid-catalyzed reaction employs ethyl-substituted phenylhydrazines and ketones (e.g., acetone or butanone) under reflux conditions. Cyclization yields the 7-ethyl-2,3-dihydro-1H-indole intermediate, with reaction temperatures (80–120°C) and solvent systems (e.g., acetic acid or polyphosphoric acid) critically influencing regioselectivity and yield .
Palladium-catalyzed cyclizations offer modern alternatives, particularly for asymmetrical derivatives. Pd(OAc)₂/XPhos catalytic systems enable intramolecular C–N coupling of ortho-halogenated enamine precursors, forming the indoline ring under milder conditions (60–80°C). This method achieves superior functional group tolerance, accommodating ester or nitrile groups for downstream derivatization .
Table 1: Cyclization Methods for Dihydroindole Core Synthesis
Method | Catalyst/Reagent | Temperature (°C) | Yield Range | Key Advantage |
---|---|---|---|---|
Fischer Indolization | H₂SO₄ or PPA | 100–120 | 45–68% | Scalability to multigram quantities |
Palladium C–N Coupling | Pd(OAc)₂/XPhos | 60–80 | 70–85% | Tolerance for electrophilic groups |
Reductive Cyclization | Zn/AcOH or Pd/C/H₂ | 25–40 | 50–75% | Chemoselectivity for nitro precursors |
Regioselective bromination at the C5 position exploits the electron-rich C4–C8 region of the indoline ring. N-Bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C achieves >90% C5 selectivity due to the directing effect of the ethyl group at C7. Lower temperatures suppress dibromination, while solvent polarity modulates electrophilic attack kinetics [1] .
Ethyl introduction at C7 requires early-stage functionalization due to electronic constraints. Friedel-Crafts acylation of 4-bromoindoline followed by Wolff-Kishner reduction installs the ethyl group prior to ring closure. Alternatively, directed ortho-metalation (DoM) using n-BuLi and quenching with iodoethane enables direct ethylation, though this demands anhydrous conditions and cryogenic temperatures (–78°C) to prevent nucleophilic degradation [7].
Table 2: Regioselective Modification Techniques
Position Modified | Reagent/Conditions | Regioselectivity | Key Challenge |
---|---|---|---|
C5 Bromination | NBS (1.05 eq)/DMF/0°C | >90% C5 selectivity | Avoiding C6 dibromide formation |
C7 Ethylation | n-BuLi/EtI/THF/–78°C | 85–88% | Competing deprotonation at N1 |
N1 Functionalization | NaH/R-X (alkyl halide)/DMF/RT | Quantitative | Overalkylation to quaternary ammonium salts |
The C5 bromine atom serves as a versatile handle for cross-coupling reactions. Suzuki-Miyaura couplings with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, toluene/EtOH) generate biaryl derivatives for anticancer screening, while Buchwald-Hartwig aminations install aminoalkyl groups to enhance blood-brain barrier penetration .
Carbonyl group oxidation states dictate reactivity at C2/C3. Controlled oxidation with pyridinium chlorochromate (PCC) yields the 2-oxindole scaffold (e.g., 5-bromo-7-ethyl-1H-indole-2,3-dione), whereas selective reduction using NaBH₄/CeCl₃ produces 3-hydroxyindolines without affecting the bromine [3].
Chiral analogues exploit the C3 stereocenter for enantioselective biological interactions. Resolution via diastereomeric salt formation uses (–)-dibenzoyl tartaric acid, achieving >98% ee but sacrificing yield (max 35%). Dynamic kinetic resolution (DKR) with Ru(III)-Shvo catalyst and tert-butanol achieves 90% ee and 82% yield by racemizing the undesired enantiomer in situ [8].
Chiral auxiliaries enable asymmetric alkylation: (1) Condensation with (S)-tert-butanesulfinamide forms imines; (2) Grignard addition yields 3-substituted indolines with 15:1 dr; (3) Acidic auxiliary removal affords enantiopure targets. This approach constructs C3-quaternary centers for protease inhibitors [7].
Table 3: Asymmetric Synthesis Techniques
Strategy | Reagents/Conditions | ee (%) | Yield | Limitation |
---|---|---|---|---|
Diastereomeric Salts | (–)-DBTA/EtOH/recrystallization | 98 | 30–35% | Low yield due to crystallization |
Dynamic Kinetic Resolution | RuCl₃/(R)-BINAP/t-BuOH | 90 | 82% | Catalyst cost and air sensitivity |
Chiral Auxiliary | (S)-tert-Butanesulfinamide/EtMgBr/H⁺ | >99 | 75% | Two additional synthetic steps |
CAS No.: 11088-09-8
CAS No.: 18766-67-1
CAS No.: 13983-27-2
CAS No.:
CAS No.:
CAS No.: 114460-92-3